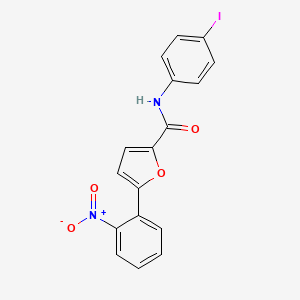
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a chemical compound with the molecular formula C19H20FNO2 It is known for its unique structure, which includes a fluoroquinoline moiety attached to a cyclohexyl group via an ethyl acetate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate typically involves the following steps:
Formation of the Fluoroquinoline Intermediate: The fluoroquinoline moiety is synthesized through a series of reactions starting from readily available precursors
Cyclohexylation: The fluoroquinoline intermediate is then reacted with a cyclohexylating agent to form the cyclohexyl derivative.
Esterification: The final step involves the esterification of the cyclohexyl derivative with ethyl acetate under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluoroquinoline moiety to its corresponding amine or alcohol derivatives.
Substitution: The fluoroquinoline ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The fluoroquinoline moiety can interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to its antimicrobial activity.
Pathways: The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can be compared with other fluoroquinoline derivatives:
Similar Compounds: Ciprofloxacin, Levofloxacin, and Moxifloxacin.
Uniqueness: Unlike other fluoroquinolines, this compound has a cyclohexyl group, which may confer unique pharmacokinetic and pharmacodynamic properties.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C19H22FNO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate |
InChI |
InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3 |
Clé InChI |
QDLYWXDVXDNKRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
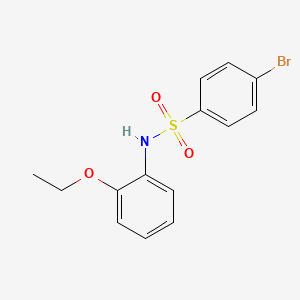
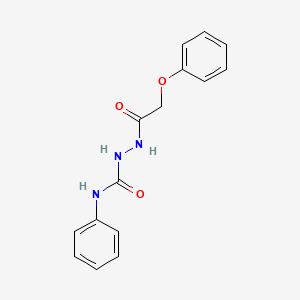
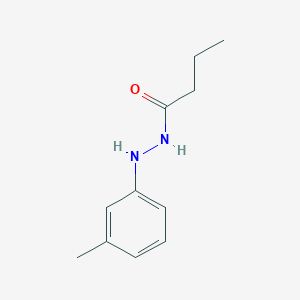

![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![N-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445447.png)
![[6-(3-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12445455.png)
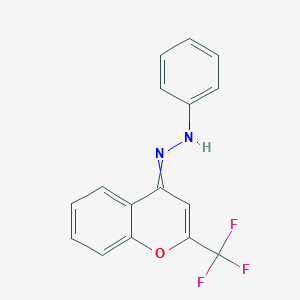
![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)
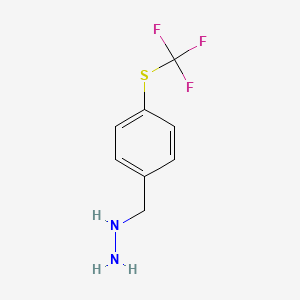
![2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
![N-[(2,4-dimethoxyphenyl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B12445483.png)
